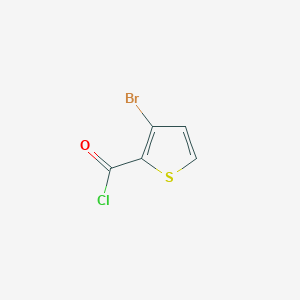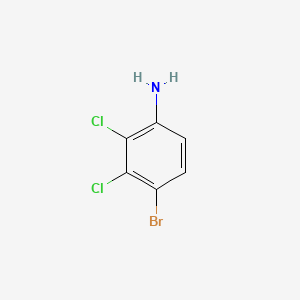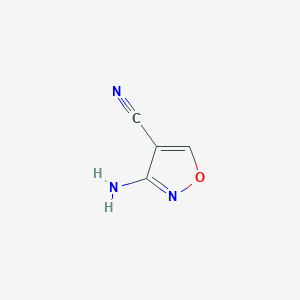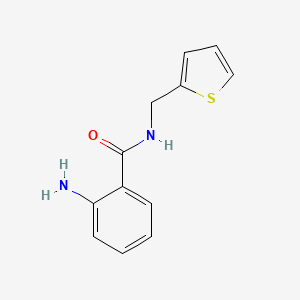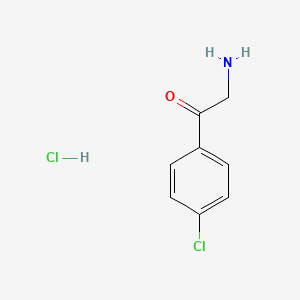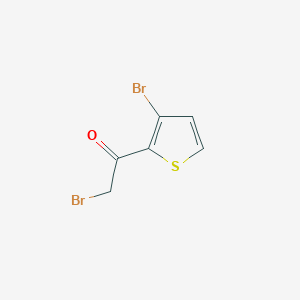
1-(3-bromo-2-thiényl)-2-bromoéthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone is an organic compound that belongs to the class of thienyl ketones It is characterized by the presence of a bromine atom attached to both the ethanone and thienyl moieties
Applications De Recherche Scientifique
2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone typically involves the bromination of 1-(3-bromo-2-thienyl)-1-ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems for the addition of bromine and monitoring of reaction conditions ensures consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Hydrogen peroxide in acetic acid or dichloromethane.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thienyl ethanones.
Reduction: Formation of 2-bromo-1-(3-bromo-2-thienyl)ethanol.
Oxidation: Formation of sulfoxides or sulfones of the thienyl ring.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone involves its interaction with biological molecules. The bromine atoms and the carbonyl group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Bromo-2-thienyl)-1-ethanone: Lacks the additional bromine atom on the ethanone moiety.
2-Bromo-1-(2-thienyl)-1-ethanone: Has the bromine atom on a different position of the thienyl ring.
1-(2,3-Dibromo-2-thienyl)-1-ethanone: Contains an additional bromine atom on the thienyl ring.
Uniqueness
2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone is unique due to the specific positioning of the bromine atoms, which influences its reactivity and potential applications. The presence of two bromine atoms enhances its electrophilic character, making it more reactive in nucleophilic substitution reactions compared to similar compounds with fewer bromine atoms.
Propriétés
IUPAC Name |
2-bromo-1-(3-bromothiophen-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2OS/c7-3-5(9)6-4(8)1-2-10-6/h1-2H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPTXIHDLCSSOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377469 |
Source


|
| Record name | 2-Bromo-1-(3-bromothiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81216-95-7 |
Source


|
| Record name | 2-Bromo-1-(3-bromothiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
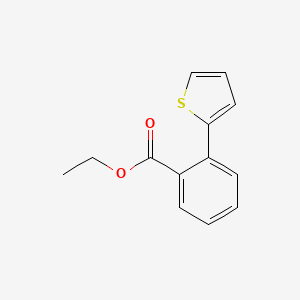
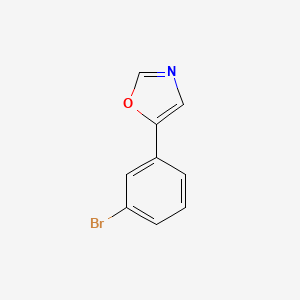
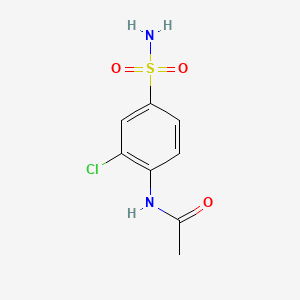
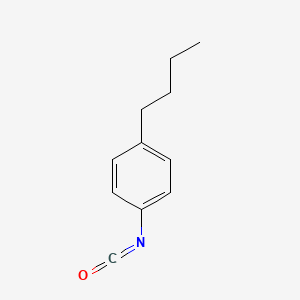
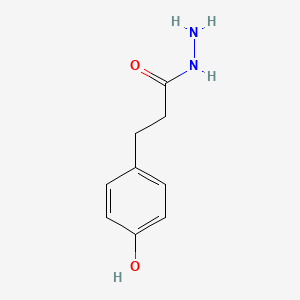
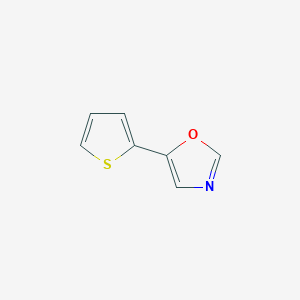
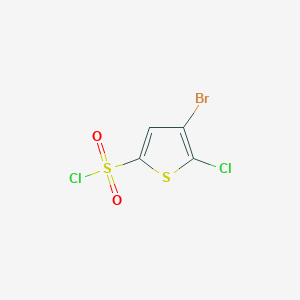
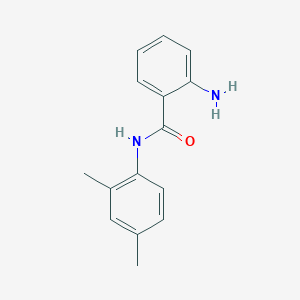
![2-[Cyano(phenyl)methyl]benzenecarbonitrile](/img/structure/B1273765.png)
